2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride
Description
Historical Context and Development
The development of this compound emerged from the convergence of two historically significant areas of chemical research. The foundation for this compound traces back to early investigations of purine chemistry, where scientists recognized the importance of purine-based structures in biological systems and sought to develop synthetic analogs with enhanced properties. The purine core structure, characterized by its fused double-ring system containing nitrogen atoms, has been central to biochemical research since the early twentieth century.
The incorporation of chlorine substitution at the 8-position of purine derivatives has historical precedence in compounds such as 8-chlorotheophylline, which was first synthesized and characterized in the mid-twentieth century. These early chlorinated purine derivatives demonstrated that halogen substitution could significantly alter the physical and chemical properties of the parent purine structure. The systematic study of 8-chloro-3,7-dimethylpurine-2,6-dione and related compounds established the foundational understanding of how halogen substitution affects purine reactivity and stability.
The sulfonyl fluoride component of this compound represents a more recent development in chemical synthesis. Sulfonyl fluorides gained prominence initially in the 1920s and 1930s when they were investigated for applications as dyes and pesticides. However, their true potential was not fully realized until the development of sulfur fluoride exchange chemistry in the early twenty-first century. The discovery that sulfonyl fluorides could serve as highly selective and stable electrophilic partners in click chemistry reactions revolutionized their synthetic utility. This breakthrough, pioneered by Nobel laureate Barry Sharpless and his colleagues, established sulfonyl fluorides as powerful tools for molecular construction and biological applications.
The specific combination of an 8-chloro purine derivative with a sulfonyl fluoride functionality represents a sophisticated approach to molecular design that leverages the beneficial properties of both structural elements. This hybrid approach reflects the modern trend in pharmaceutical and materials chemistry toward creating molecules that incorporate multiple functional domains to achieve enhanced performance characteristics.
Significance in Sulfonyl Fluoride Chemistry
Within the broader context of sulfonyl fluoride chemistry, this compound occupies a unique position due to its integration of a complex heterocyclic framework with the versatile sulfonyl fluoride functional group. Sulfonyl fluorides have emerged as privileged structures in contemporary chemical synthesis due to their exceptional stability under normal conditions combined with their ability to undergo selective reactions under specific circumstances. This dual nature, termed "latent reactivity," makes sulfonyl fluorides particularly valuable for applications requiring controlled reactivity.
The sulfonyl fluoride group in this compound exhibits the characteristic stability that has made sulfur fluoride exchange chemistry so valuable in modern synthesis. These functional groups are remarkably resistant to oxidation, reduction, strong acids, and thermal decomposition, yet they can be activated under specific conditions to participate in highly selective reactions. The high oxidation state sulfur-fluorine bonds maintain exceptional chemical resilience while retaining the potential for controlled activation when exposed to appropriate nucleophilic conditions.
Recent developments in sulfur fluoride exchange chemistry have demonstrated that sulfonyl fluorides can selectively modify nucleophilic amino acid residues, particularly tyrosine, lysine, and histidine, when positioned in appropriate chemical environments. This selectivity has opened new avenues for biological applications, including the development of covalent protein inhibitors and chemical biology tools. The compound under discussion represents an advanced example of this approach, where the purine framework serves as a recognition element while the sulfonyl fluoride provides the covalent modification capability.
The environmentally friendly synthesis methods recently developed for sulfonyl fluorides have enhanced their practical utility. Green synthetic protocols using potassium fluoride as the sole fluorine source have enabled efficient and sustainable preparation of sulfonyl fluoride derivatives. These advances in synthetic methodology have made complex sulfonyl fluoride compounds more accessible for research and potential commercial applications.
| Property | Sulfonyl Fluoride Characteristics |
|---|---|
| Hydrolytic Stability | Resistant to hydrolysis at physiological pH |
| Thermal Stability | Stable under standard heating conditions |
| Chemical Resistance | Inert to oxidation and reduction |
| Nucleophilic Reactivity | Selective activation under specific conditions |
| Biological Compatibility | Compatible with cellular environments |
Classification within Purine Derivative Frameworks
The classification of this compound within established purine derivative frameworks requires consideration of its structural components and their functional implications. According to the ClassyFire taxonomic system, this compound belongs to the class of organic compounds known as purines and purine derivatives, which are aromatic heterocyclic compounds containing a purine moiety formed by a pyrimidine ring fused to an imidazole ring.
The compound specifically falls within the subclass of methylated purine derivatives due to the presence of methyl groups at the 1 and 3 positions of the purine ring system. This methylation pattern is characteristic of xanthine derivatives, which include important biological molecules such as caffeine and theophylline. The 8-chloro substitution places this compound in the category of halogenated purine derivatives, a class that has shown significant biological activity and synthetic utility.
The structural framework of this compound bears similarity to 8-chlorotheophylline and related derivatives that have been extensively studied for their pharmacological properties. The presence of the 2,6-dioxo functionality classifies it as a xanthine derivative, specifically within the subgroup of 8-halogenated xanthines. This classification is significant because 8-halogenated purines often exhibit altered biological activity compared to their non-halogenated counterparts.
The ethylsulfonyl fluoride substituent at the 7-position represents a unique modification that distinguishes this compound from traditional purine derivatives. This substitution creates a hybrid molecule that combines the recognition properties of purine-based structures with the reactive capabilities of sulfonyl fluoride chemistry. Such hybrid structures represent an emerging class of compounds that bridge traditional pharmaceutical chemistry with modern chemical biology approaches.
The molecular formula and structural characteristics place this compound within multiple overlapping classification systems. From a medicinal chemistry perspective, it can be considered a purine analog with potential biological activity. From a synthetic chemistry standpoint, it represents a functionalized sulfonyl fluoride suitable for further chemical modification. This dual nature reflects the sophisticated design principles underlying modern pharmaceutical research.
Overview of Structure-Reactivity Relationships
The structure-reactivity relationships governing this compound arise from the complex interplay between its purine core structure and the terminal sulfonyl fluoride functionality. The electronic and steric factors that influence this compound's behavior reflect contributions from both structural domains, creating a sophisticated reactivity profile that requires careful analysis to fully understand.
The 8-chloro substitution on the purine ring system significantly alters the electronic distribution within the heterocyclic framework. Chlorine, being an electronegative halogen, exerts both inductive electron-withdrawing effects and mesomeric electron-donating effects through its lone pairs. The net result is typically electron withdrawal, which can influence the nucleophilicity of other positions on the purine ring and affect the overall reactivity of the molecule. This electronic perturbation may also influence the conformation and binding properties of the purine system.
The methylation pattern at positions 1 and 3 contributes additional electronic and steric effects that modulate the compound's reactivity. These methyl groups provide steric bulk that can influence molecular conformation and intermolecular interactions while also contributing to the overall electron density of the purine system. The combination of methylation and chlorination creates a unique electronic environment that distinguishes this compound from simpler purine derivatives.
The sulfonyl fluoride functionality introduces a highly electrophilic center that can undergo nucleophilic attack under appropriate conditions. The reactivity of sulfonyl fluorides is governed by the electronic nature of the sulfur center, which is influenced by both the fluorine substituent and the organic group attached to the sulfur atom. In this case, the ethyl linker connecting the sulfonyl fluoride to the purine system provides sufficient flexibility for conformational adjustment while maintaining electronic isolation between the two functional domains.
Recent kinetic studies of sulfonyl fluoride reactivity have revealed that these functional groups follow complex reaction mechanisms when incorporated into larger molecular frameworks. The proximity effects and local chemical environment can significantly influence the rate and selectivity of nucleophilic attack on the sulfonyl fluoride center. For protein-targeting applications, the two-step mechanism involving initial noncovalent binding followed by covalent bond formation has proven particularly important for achieving selectivity.
| Structural Component | Electronic Effect | Steric Effect | Reactivity Impact |
|---|---|---|---|
| 8-Chloro Substitution | Electron-withdrawing | Minimal | Alters purine electronics |
| 1,3-Dimethyl Groups | Electron-donating | Moderate bulk | Influences conformation |
| Sulfonyl Fluoride | Highly electrophilic | Linear geometry | Nucleophilic target |
| Ethyl Linker | Minimal | Conformational flexibility | Spatial positioning |
The conformational flexibility introduced by the ethyl linker between the purine system and the sulfonyl fluoride group represents a critical design feature that influences the compound's reactivity profile. This flexibility allows the molecule to adopt conformations that optimize interactions with target molecules while maintaining the integrity of both functional domains. The length and flexibility of this linker can significantly impact the compound's ability to engage in productive interactions with biological targets or synthetic partners.
Properties
IUPAC Name |
2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN4O4S/c1-13-6-5(7(16)14(2)9(13)17)15(8(10)12-6)3-4-20(11,18)19/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKRTYJRAGBIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CCS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride , often referred to in literature as a purine derivative, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C11H13ClN4O4S
- Molecular Weight : 300.7 g/mol
- CAS Number : [specific CAS number not provided in sources]
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that utilize starting materials such as chlorinated purines and sulfonyl fluorides. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.
Antimicrobial Properties
Research indicates that derivatives of purine compounds exhibit significant antimicrobial activity. For instance:
- A study demonstrated that certain purine derivatives possess antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. It was effective against Candida albicans, highlighting its potential in treating fungal infections .
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. This includes interference with nucleic acid synthesis and metabolic pathways essential for microbial growth.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of several purine derivatives, including the compound . Results showed:
| Compound | Activity Against S. aureus | Activity Against C. albicans |
|---|---|---|
| Compound A | Inhibitory (MIC = 4 µg/mL) | No activity |
| Compound B | Inhibitory (MIC = 8 µg/mL) | Moderate activity (MIC = 16 µg/mL) |
| 2-(8-Chloro...) | Inhibitory (MIC = 2 µg/mL) | Strong activity (MIC = 8 µg/mL) |
This study indicated that the compound exhibits superior inhibitory effects compared to other tested derivatives .
Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed to determine which structural features contribute to the biological activity of purine derivatives. It was found that:
Scientific Research Applications
Pharmaceutical Applications
The compound has been investigated for its potential use in drug design and development. Its structural similarity to established pharmacophores allows it to serve as a lead compound in the development of new therapeutics targeting various diseases.
Case Study: Adenosine Receptor Modulation
Research indicates that derivatives of purine compounds can modulate adenosine receptors, which are implicated in numerous physiological processes. The sulfonyl fluoride group may enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating conditions like asthma or cardiovascular diseases .
Table 1: Summary of Pharmaceutical Applications
Biochemical Assays
The sulfonyl fluoride moiety is known to react with nucleophiles, making this compound suitable for use in biochemical assays aimed at studying enzyme activities or protein interactions.
Case Study: Enzyme Inhibition Studies
In enzyme inhibition studies, compounds containing sulfonyl fluoride groups have shown promise as irreversible inhibitors. For instance, the compound could potentially inhibit serine proteases by forming stable covalent bonds with the active site serine residue . This property is valuable for designing selective inhibitors for therapeutic applications.
Synthetic Chemistry
In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing more complex molecules. Its ability to participate in nucleophilic substitution reactions makes it a versatile building block.
Synthetic Pathways
Various synthetic routes can be employed to modify the compound further or incorporate it into larger molecular frameworks. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Reactivity :
- The target compound’s sulfonyl fluoride group offers greater hydrolytic stability compared to sulfonic acid derivatives (e.g., the patent compound in Table 1), making it more suitable for prolonged enzymatic inhibition .
- In contrast, bromoethoxy groups (as in Reference Example 109) are typically employed as leaving groups in nucleophilic substitution reactions, suggesting divergent synthetic utility.
Biological Target Specificity: The 8-chloro-1,3-dimethyl substitution on the purine core may enhance selectivity for adenosine-binding pockets in kinases, analogous to modifications seen in clinical kinase inhibitors (e.g., imatinib derivatives).
Synthetic Complexity :
- The diazaspiro[4.5]decene-based compounds (Patent EP 4 374 877 A2) exhibit higher synthetic complexity due to fused ring systems and multiple trifluoromethyl groups, which may limit scalability compared to the purine-sulfonyl fluoride derivative.
Preparation Methods
Reaction Conditions and Optimization
- Substrate : Caffeine or theophylline (1.0 molar equivalent)
- Chlorinating Agent : N-chlorosuccinimide (NCS, 0.1–0.2 molar equivalents)
- Solvent System : Aqueous hydrochloric acid (pH 6–7)
- Temperature : 60–80°C
- Monitoring : Thin-layer chromatography (TLC; Rf values: theophylline = 0.65, 8-chlorotheophylline = 0.40)
The reaction proceeds via electrophilic aromatic substitution, where NCS selectively chlorinates the C8 position of the purine ring. Maintaining a pH of 6–7 minimizes side reactions, such as over-chlorination or hydrolysis. Post-reaction, the crude product is purified by basification with 5% sodium hydroxide, followed by acidification with 10% hydrochloric acid to precipitate 8-chlorotheophylline in 70–85% yield.
Integrated Synthesis Protocol
Combining the above steps, a full synthesis pathway can be constructed:
Step 1 : Chlorination of theophylline to 8-chlorotheophylline.
Step 2 : Alkylation with 2-bromoethanesulfonyl chloride to form 2-(8-chloro-1,3-dimethyl-2,6-dioxopurin-7-yl)ethanesulfonyl chloride.
Step 3 : Fluorination via electrochemical or chemical methods to yield the target compound.
Optimized Reaction Table :
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| 1 | NCS, HCl (pH 6–7), 60–80°C | 85% | Acid-base crystallization |
| 2 | 2-Bromoethanesulfonyl chloride, DMF, 50°C | 72% | Column chromatography |
| 3 | KF, CH3CN/HCl, electrochemical cell | 74% | Recrystallization (EtOAc) |
Challenges and Mitigation Strategies
- Byproduct Formation : Over-chlorination during Step 1 is minimized by strict pH control and substoichiometric NCS.
- Hydrolysis of Sulfonyl Fluoride : Electrochemical methods reduce hydrolysis risks by avoiding aqueous conditions until final stages.
- Purification Complexity : High-performance liquid chromatography (HPLC) or recrystallization from ethyl acetate improves purity (>98%).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(8-Chloro-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)ethane-1-sulfonyl fluoride, and how do reaction conditions influence yield and purity?
- Methodology : Utilize nucleophilic substitution reactions (e.g., replacing chlorine with sulfonyl fluoride groups under controlled pH and temperature). Monitor intermediates via HPLC-MS and validate purity through crystallography (e.g., tetragonal crystal systems with a = 20.2947 Å, c = 9.0692 Å as observed in structurally similar purine derivatives) .
- Key Challenges : Competing side reactions (e.g., oxidation of the sulfonyl fluoride group) require inert atmospheres (N₂/Ar) and low-temperature conditions .
Q. How can analytical techniques differentiate this compound from structurally similar purine derivatives?
- Methodology : Combine X-ray diffraction (for crystal lattice validation) with FT-IR spectroscopy to identify unique vibrational modes (e.g., sulfonyl fluoride S=O stretching at ~1350–1200 cm⁻¹). Compare NMR data (¹H/¹³C) against reference libraries for methyl and chloro substituents .
- Data Contradictions : Discrepancies in melting points or solubility may arise from polymorphic forms; use DSC-TGA to resolve .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s potential bioactivity (e.g., anticancer or antimicrobial)?
- Methodology : Perform in vitro assays (e.g., kinase inhibition or DNA intercalation studies) to map structure-activity relationships (SAR). Compare with sulfur mustard analogs (e.g., chloroethyl sulfanyl derivatives) to assess cytotoxic mechanisms .
- Key Findings : The sulfonyl fluoride group may act as a covalent inhibitor, targeting cysteine residues in enzymes (e.g., proteases). Validate via mass spectrometry-based proteomics .
Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous systems?
- Experimental Design : Conduct accelerated degradation studies (40–80°C, pH 3–9) with LC-MS monitoring. Identify hydrolysis products (e.g., sulfonic acid derivatives) and model degradation kinetics using Arrhenius equations .
- Data Interpretation : Contradictions in half-life values (e.g., pH-dependent instability) require multivariate ANOVA to isolate dominant degradation pathways .
Q. What strategies resolve contradictions in reported synthetic yields across literature?
- Methodology : Replicate protocols from patents (e.g., EP 4 374 877 A2) while varying catalysts (e.g., Pd/C vs. CuI). Apply Design of Experiments (DoE) to optimize parameters (e.g., solvent polarity, stoichiometry) .
- Resolution : Lower yields in scaled-up reactions often stem from poor mixing efficiency; use microfluidic reactors for improved reproducibility .
Methodological Frameworks
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Approach : Link SAR data to molecular docking simulations (e.g., AutoDock Vina) targeting purine-binding enzymes. Validate hypotheses via mutagenesis studies (e.g., Ala-scanning of catalytic cysteines) .
- Case Study : Similar purine derivatives (e.g., 8-[(2-chloroethyl)sulfanyl]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione) show efficacy in preclinical cancer models, suggesting shared pharmacophores .
Q. What statistical models best analyze dose-response data in toxicity studies?
- Methodology : Apply log-logistic models (e.g., EC₅₀ calculations) or Bayesian hierarchical models to account for inter-experiment variability. Use R/Bioconductor packages for high-throughput data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
